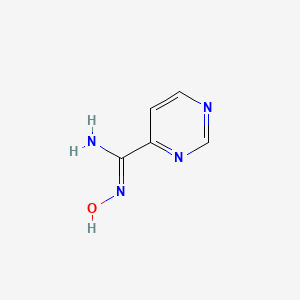
N'-hydroxypyrimidine-4-carboximidamide
Overview
Description
Preparation Methods
The synthesis of N’-hydroxypyrimidine-4-carboximidamide can be achieved through several routes. One common method involves the reaction of pyrimidine-4-carboximidamide with hydroxylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently . These methods often require optimization of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity .
Chemical Reactions Analysis
N’-hydroxypyrimidine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of N’-hydroxypyrimidine-4-carboximidamide can lead to the formation of N’-oxopyrimidine-4-carboximidamide, while reduction can yield N’-aminopyrimidine-4-carboximidamide .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
In biology and medicine, N’-hydroxypyrimidine-4-carboximidamide has shown promise as a potential therapeutic agent . It has been investigated for its antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug development .
In industry, N’-hydroxypyrimidine-4-carboximidamide is used in the production of specialty chemicals and materials . Its unique chemical properties allow it to be incorporated into various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N’-hydroxypyrimidine-4-carboximidamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
In cancer research, N’-hydroxypyrimidine-4-carboximidamide has been shown to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis . By targeting these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
N’-hydroxypyrimidine-4-carboximidamide can be compared to other similar compounds, such as N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
For instance, N’-hydroxy-N-alkylpyridinecarboximidamides have been studied for their antimicrobial and antihypertensive activities . The presence of alkyl groups can enhance their lipophilicity and membrane permeability, potentially improving their efficacy as therapeutic agents . In contrast, N’-hydroxy-N,N-dialkylpyridinecarboximidamides may exhibit different pharmacokinetic properties due to the presence of multiple alkyl groups .
Overall, N’-hydroxypyrimidine-4-carboximidamide stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-hydroxypyrimidine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H,(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUKLTPFGONSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


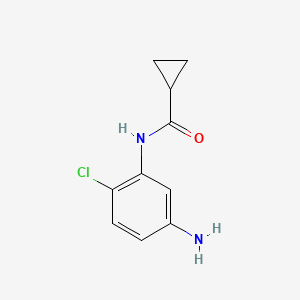
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)



![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

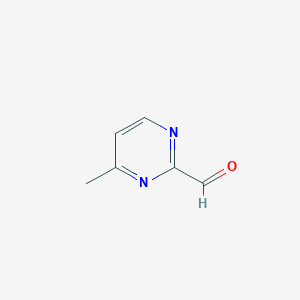
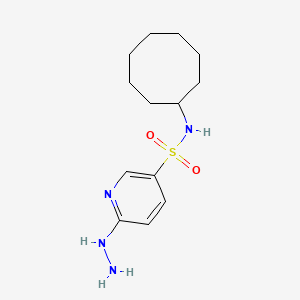

![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
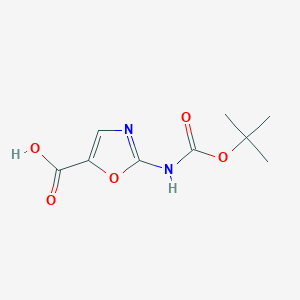
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)

